4,6-Dimethylisoquinoline
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Overview
Description
4,6-Dimethylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids. The structure of this compound consists of a benzene ring fused to a pyridine ring, with methyl groups attached at the 4th and 6th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylisoquinoline can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds under acidic conditions to form the isoquinoline ring system .
Another method involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst, such as palladium or copper. This method provides high yields and short reaction times .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high efficiency and yield. The use of microwave irradiation and solvent-free conditions has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated isoquinolines.
Scientific Research Applications
4,6-Dimethylisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including alkaloids.
Medicine: Isoquinoline derivatives have shown potential as anticancer, antimalarial, and antimicrobial agents.
Industry: It is used in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 4,6-Dimethylisoquinoline involves its interaction with various molecular targets. It can intercalate with DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer drug development . Additionally, it can inhibit certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Isoquinoline: The parent compound, lacking the methyl groups at the 4th and 6th positions.
6-Hydroxy-1,4-dimethylisoquinoline: A hydroxylated derivative with different biological activities.
4,4-Dimethylisoquinoline-1,3(2H,4H)-dione: A compound with potential antiplatelet activity.
Uniqueness: 4,6-Dimethylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 4th and 6th positions enhances its stability and reactivity compared to other isoquinoline derivatives.
Properties
CAS No. |
102878-55-7 |
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Molecular Formula |
C11H11N |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
4,6-dimethylisoquinoline |
InChI |
InChI=1S/C11H11N/c1-8-3-4-10-7-12-6-9(2)11(10)5-8/h3-7H,1-2H3 |
InChI Key |
AZYXYVVXCUXMKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=NC=C2C |
Origin of Product |
United States |
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